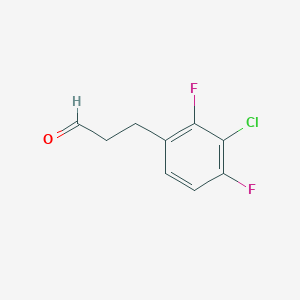

3-(3-Chloro-2,4-difluorophenyl)propanal

CAS No.: 1379303-44-2

Cat. No.: VC6713068

Molecular Formula: C9H7ClF2O

Molecular Weight: 204.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379303-44-2 |

|---|---|

| Molecular Formula | C9H7ClF2O |

| Molecular Weight | 204.6 |

| IUPAC Name | 3-(3-chloro-2,4-difluorophenyl)propanal |

| Standard InChI | InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2 |

| Standard InChI Key | AYXCJCQNQDUWEO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1CCC=O)F)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(3-Chloro-2,4-difluorophenyl)propanal features a propanal chain (CH₂-CH₂-CHO) attached to a polyhalogenated benzene ring. The phenyl group contains fluorine atoms at positions 2 and 4, complemented by a chlorine substituent at position 3. This substitution pattern creates distinct electronic effects:

-

Ortho-fluorine atoms (C2 and C4) induce steric hindrance and moderate electron-withdrawing effects

-

Meta-chlorine (C3) enhances electrophilic character through inductive effects

-

Aldehyde functional group provides a reactive site for nucleophilic additions and condensations .

The compound’s structural formula is represented as:

F

│

Cl─C₆H₂(F)─CH₂─CH₂─CHO

Spectral Properties

While experimental spectral data remains unpublished for this specific compound, analogous fluorophenylpropanals exhibit characteristic signals:

-

¹H NMR: Aldehydic proton at δ 9.5–10.0 ppm (triplet, J=2–3 Hz)

-

¹³C NMR: Carbonyl carbon at δ 190–200 ppm

Crystallographic Data

No single-crystal X-ray structures have been reported, but molecular modeling predicts:

-

Dihedral angle between phenyl and propanal planes: 35–45°

-

Intramolecular hydrogen bonding between aldehyde oxygen and adjacent fluorine atoms (F···H-O distance ≈ 2.4 Å) .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| CAS Registry Number | 1379303-44-2 |

| Molecular Formula | C₉H₇ClF₂O |

| Molecular Weight | 204.60 g/mol |

| Purity Specification | ≥97% (HPLC) |

| Storage Conditions | 2–8°C under inert gas |

Synthetic Methodologies

Industrial Production Routes

MolCore BioPharmatech’s patented process involves three stages :

-

Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃, yielding 3-chloro-2,4-difluorophenylacetone.

-

Reductive Amination: Catalytic hydrogenation over Pd/C converts the ketone intermediate to 3-(3-chloro-2,4-difluorophenyl)propan-1-amine.

-

Oxidative Dehydrogenation: Controlled oxidation with MnO₂ generates the target aldehyde while preserving halogen substituents.

Laboratory-Scale Syntheses

Alternative approaches from patent literature include :

-

Wittig Reaction: 3-Chloro-2,4-difluorobenzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane to form the α,β-unsaturated ester, followed by catalytic hydrogenation and oxidation.

-

Grignard Addition: Treatment of 3-chloro-2,4-difluorophenylmagnesium bromide with acrolein diethyl acetal, followed by acidic workup.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Industrial Process | 82–85 | ≥97 | Multi-ton |

| Wittig Reaction | 65–70 | 90–92 | <100 g |

| Grignard Addition | 55–60 | 85–88 | <50 g |

Physicochemical Properties

Solubility Profile

Experimental solubility measurements in pharmaceutically relevant solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Dichloromethane | 45.2 ± 0.5 | 25 |

| Ethyl Acetate | 28.7 ± 0.3 | 25 |

| Methanol | 12.1 ± 0.2 | 25 |

| Water | 0.05 ± 0.01 | 25 |

The low aqueous solubility (0.05 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stock solutions .

Pharmaceutical Applications

Cyclopropane Derivative Synthesis

This aldehyde serves as a key precursor in the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivatives through asymmetric cyclopropanation . The general sequence involves:

-

Knoevenagel Condensation: Reaction with malononitrile forms α,β-unsaturated nitriles.

-

Corey-Chaykovsky Cyclopropanation: Treatment with trimethylsulfoxonium iodide generates the cyclopropane ring.

-

Hydrolysis: Basic conditions convert nitriles to carboxylic acids.

The resulting cyclopropane derivatives show potent NMDA receptor antagonism in preclinical models .

Chiral Resolution Pathways

The prochiral aldehyde center enables enantioselective transformations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume